molecular formula C4H11N3O B1345350 (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide CAS No. 67015-08-1

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide

Cat. No.: B1345350
CAS No.: 67015-08-1
M. Wt: 117.15 g/mol
InChI Key: XTDHXKQOPRQCKF-UHFFFAOYSA-N
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Description

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide (CAS: 67015-08-1) is an amidoxime derivative with the molecular formula C₄H₁₁N₃O and a molecular weight of 117.15 g/mol . Its IUPAC name, 2-(dimethylamino)-N'-hydroxyethanimidamide, reflects its structural features: a dimethylamino group (-N(CH₃)₂) attached to an ethanimidamide backbone and a hydroxylamine (-NHOH) substituent.

Properties

CAS No.

67015-08-1

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

2-(dimethylamino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6)

InChI Key

XTDHXKQOPRQCKF-UHFFFAOYSA-N

SMILES

CN(C)CC(=NO)N

Isomeric SMILES

CN(C)C/C(=N\O)/N

Canonical SMILES

CN(C)CC(=NO)N

Origin of Product

United States

Biological Activity

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide, also known by its CAS number 67015-08-1, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its significance in biomedical research.

Chemical Structure and Properties

The compound features a dimethylamino group and a hydroxylamine moiety, which are critical for its biological activity. Its structural formula can be represented as follows:

 1Z 2 Dimethylamino N hydroxyethanimidamide\text{ 1Z 2 Dimethylamino N hydroxyethanimidamide}

This configuration suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance in cancer cells .
  • Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential in enhancing the efficacy of chemotherapeutic agents. For example, it has been shown to increase the uptake of doxorubicin in P-gp-overexpressing cancer cell lines, suggesting a role in overcoming drug resistance .

Cell Line Compound Concentration (µM) Uptake Enhancement
KB-8-5 (Cervical Carcinoma)1010.2-fold
RLS40 (Murine Lymphosarcoma)1015.6-fold

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits moderate antibacterial activity against various strains, making it a candidate for further exploration in infectious disease management.

Case Studies

  • Study on Drug Resistance :
    A study explored the effect of this compound on drug-resistant cancer cells. The findings revealed that the compound significantly increased the cytotoxicity of standard chemotherapeutics by inhibiting P-gp function, thus enhancing drug accumulation within cells .
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results demonstrated promising activity against Gram-positive bacteria, indicating potential applications in treating infections.

In Vitro Studies

In vitro assays have confirmed the compound's ability to modulate cellular responses. For instance, MTT assays showed that treatment with this compound led to significant reductions in cell viability in resistant cancer cell lines compared to controls .

Docking Studies

Molecular docking studies have indicated that the compound binds effectively to the active site of P-glycoprotein, with binding energies comparable to established inhibitors like zosuquidar. This suggests a strong interaction that could be leveraged for therapeutic purposes .

Comparison with Similar Compounds

Key Observations:

Alkylamino vs. Aryl Substituents: The dimethylamino group in the target compound confers moderate steric hindrance and basicity, whereas diethylamino analogs (e.g., C₆H₁₅N₃O) exhibit increased hydrophobicity .

Benzimidazole Derivatives :

  • Compounds like (1Z)-2-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N′-hydroxyethanimidamide exhibit strong π-electron delocalization, enabling robust hydrogen bonding and selective metal coordination . These properties make them superior in catalytic pathways compared to aliphatic analogs.

Reactivity and Functional Performance

Comparative Reactivity in Catalytic Systems

  • Dimethylamino vs. Diethylamino Analogs: Ethyl 4-(dimethylamino) benzoate (structurally distinct but functionally related) demonstrated a higher degree of conversion in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate, highlighting the influence of electron-donating alkylamino groups on reactivity . This suggests that the dimethylamino group in the target compound may enhance electron density at the reaction site.
  • Trifluoromethyl Analogs :
    The electron-withdrawing trifluoromethyl group in (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide may reduce nucleophilicity but improve thermal stability, as seen in analogous fluorinated compounds .

Hydrogen Bonding and Solubility

  • Benzimidazole-containing derivatives (e.g., C₁₁H₁₅N₅O ) form stronger hydrogen bonds than aliphatic analogs, leading to higher solubility in aprotic solvents like DMSO .
  • Halogenated aryl analogs (e.g., C₈H₇ClFN₃O ) exhibit lower aqueous solubility due to hydrophobic aryl groups but show enhanced reactivity in electrophilic substitution reactions .

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